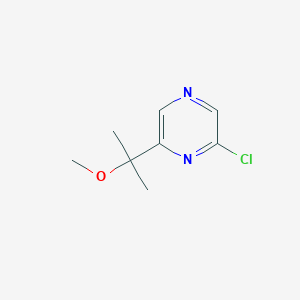
2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a cyclopropyl group attached to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone typically involves the reaction of 2-bromo-4-chlorophenol with cyclopropyl ethanone under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki cross-coupling reaction, which allows for the formation of the desired compound with moderate to good yields . The reaction conditions often include the presence of pyridine and acetonitrile as solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanone moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, pyridine, acetonitrile, and various halogenating agents. The reaction conditions typically involve controlled temperatures and specific solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that the compound can interact with specific binding sites, providing insights into its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chlorophenol: A precursor in the synthesis of 2-(2-Bromo-4-chlorophenyl)-1-cyclopropylethanone.
(2-Bromo-4-chlorophenyl)(phenyl)methanol: Another derivative with similar structural features.
2-Bromo-4-chlorophenyl-2-bromobutanoate: A compound with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the cyclopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10BrClO |
|---|---|
Poids moléculaire |
273.55 g/mol |
Nom IUPAC |
2-(2-bromo-4-chlorophenyl)-1-cyclopropylethanone |
InChI |
InChI=1S/C11H10BrClO/c12-10-6-9(13)4-3-8(10)5-11(14)7-1-2-7/h3-4,6-7H,1-2,5H2 |
Clé InChI |
AIEWEBBVNNPTDA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)CC2=C(C=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)






![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
